

# Application Notes and Protocols for CPTH6 Hydrobromide in In Vitro Experiments

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## Compound of Interest

Compound Name: CPTH6 hydrobromide

Cat. No.: B13339571

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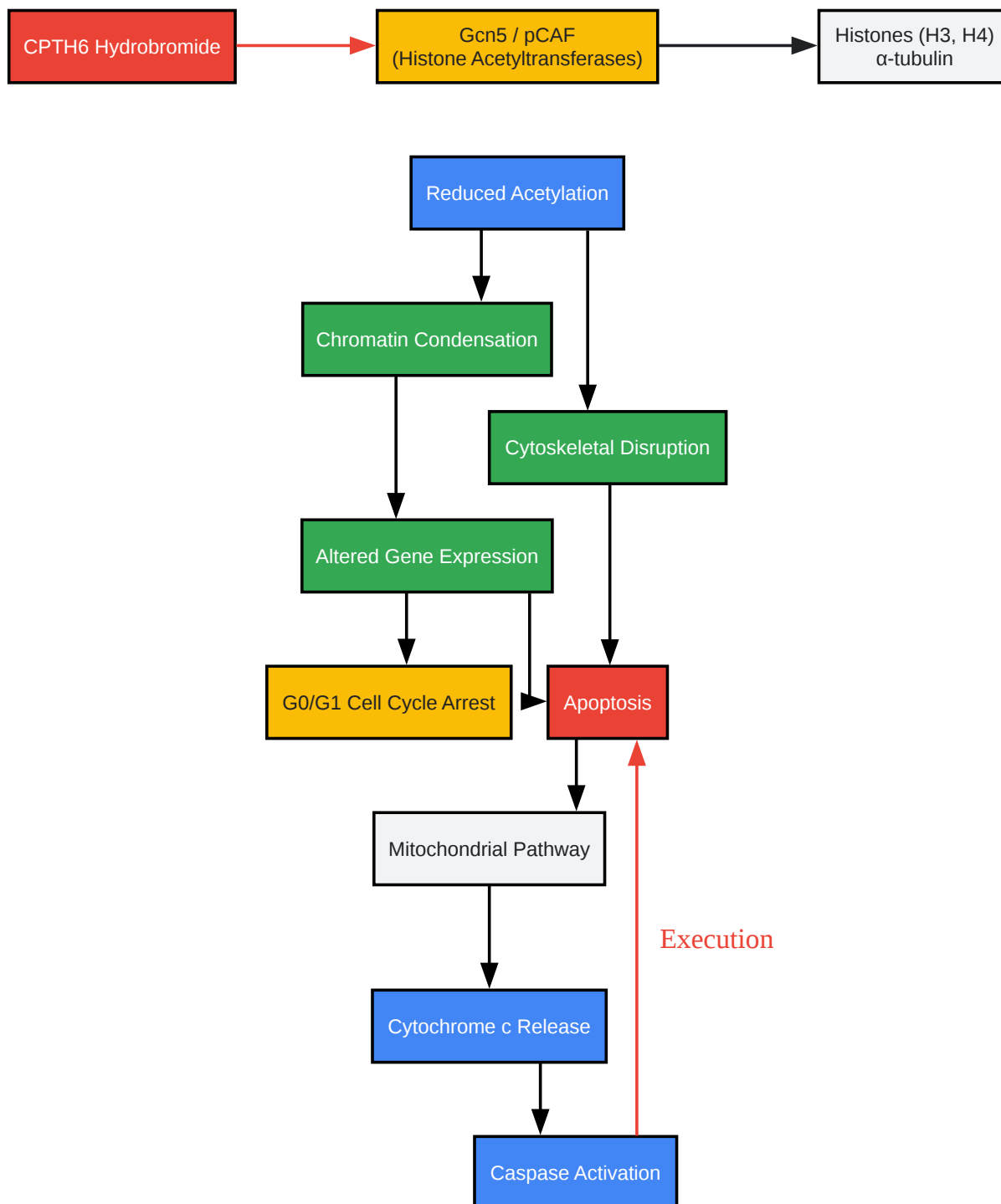
## Introduction

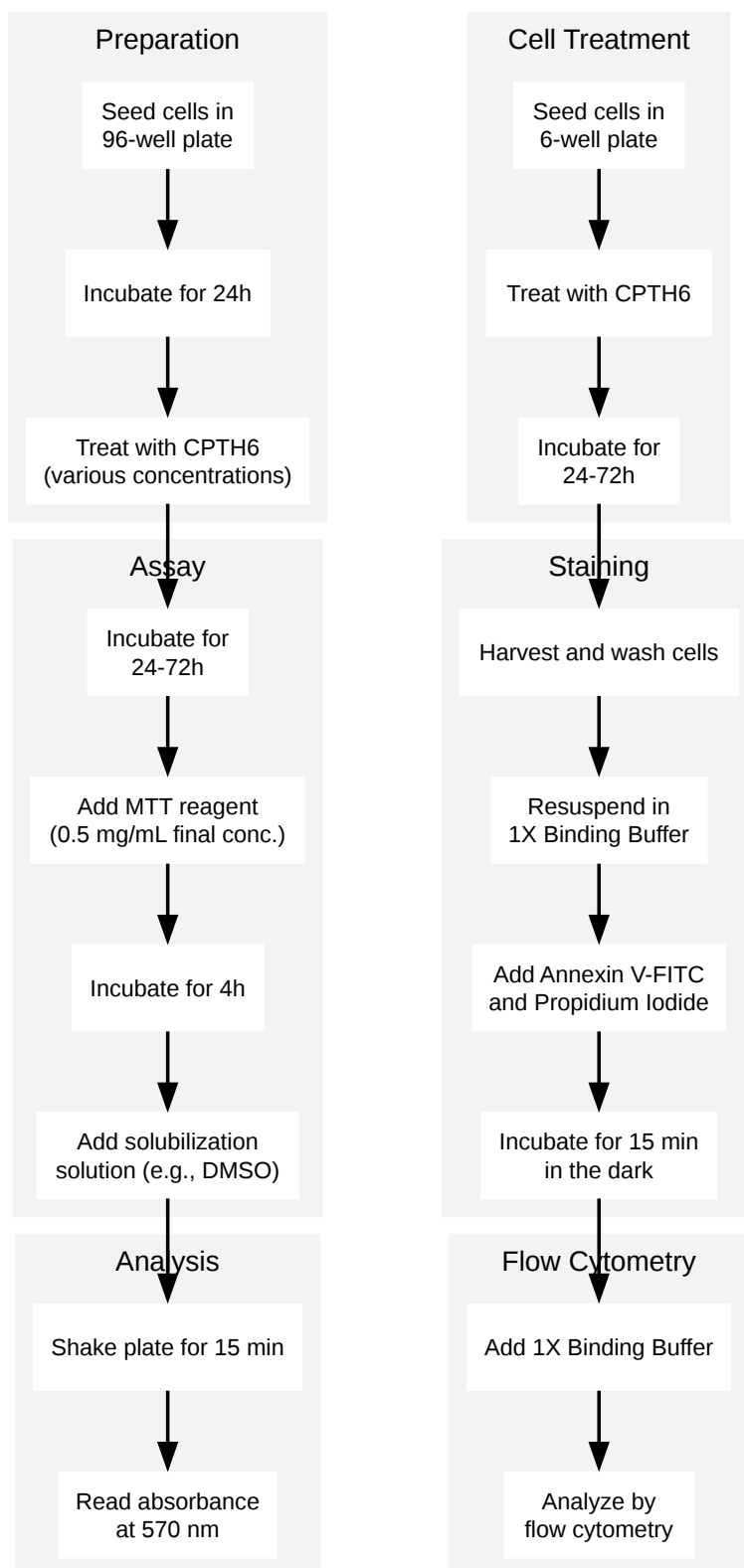
CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a cell-permeable thiazole derivative that acts as a potent and specific inhibitor of the Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs).[1][2] By inhibiting these key epigenetic modulators, CPTH6 induces histone hypoacetylation, leading to chromatin condensation and altered gene expression.[3][4] This activity translates into significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a valuable tool for cancer research and a potential lead compound for therapeutic development.[3][5] These application notes provide detailed protocols for utilizing **CPTH6 hydrobromide** in common in vitro experiments to assess its biological activity.

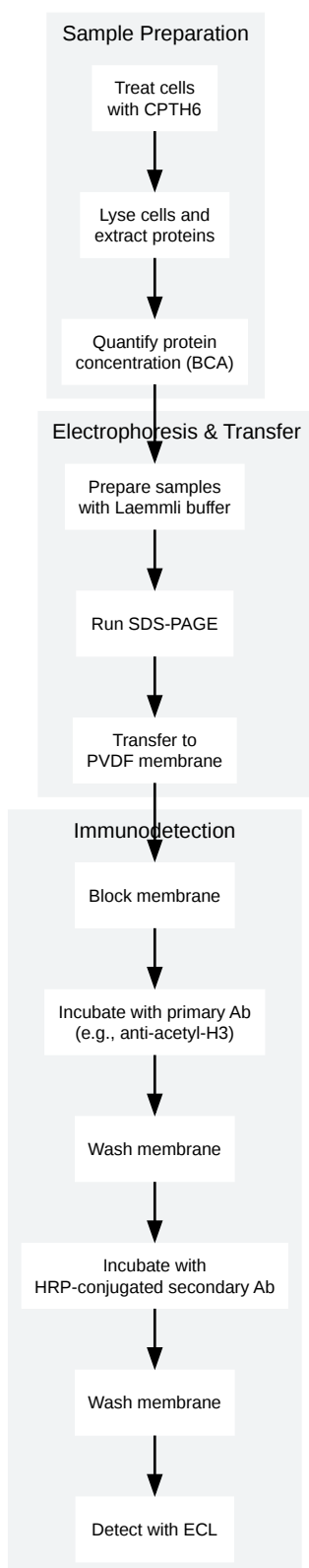
## Mechanism of Action

**CPTH6 hydrobromide** selectively inhibits the acetyltransferase activity of Gcn5 and pCAF, which are responsible for acetylating lysine residues on histone tails (primarily H3 and H4) and other proteins like  $\alpha$ -tubulin.[1][3] This inhibition leads to a global decrease in histone acetylation, a hallmark of transcriptionally silent chromatin. The downstream consequences of Gcn5/pCAF inhibition by CPTH6 include cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis through the intrinsic mitochondrial pathway.[3] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases and subsequent programmed cell death.[3]

## Signaling Pathway of CPTH6 Hydrobromide







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## References

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